1-(1-acetylpiperidin-3-yl)methanamine - 915922-81-5

1-(1-acetylpiperidin-3-yl)methanamine

Catalog Number: EVT-3167600
CAS Number: 915922-81-5
Molecular Formula: C8H16N2O
Molecular Weight: 156.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, 1-(4-(piperidin-1-yl)phenyl)ethanone (3) was synthesized by reacting piperidine with 4-chloroacetophenone under microwave irradiation in the presence of dry acetone. [ [] ]

Additionally, a general approach for synthesizing 2-(1-aminoalkyl)piperidines, which share structural similarities with 1-(3-Aminomethyl-piperidin-1-yl)-ethanone, involves the use of (-)-2-cyano-6-phenyloxazolopiperidine as a starting material. This method involves LiAlH4 reduction followed by hydrogenolysis to obtain the desired diamine. [ [] ]

1-(3-Methyl-3-phenyl­cyclo­butyl)-2-(piperidin-1-yl)ethanone oxime

  • Compound Description: This compound is an oxime derivative featuring an E configuration in its oxime group and a chair conformation for the piperidine ring. [] The crystal structure reveals intramolecular C—H⋯O and intermolecular O—H⋯N hydrogen bonds. []

1-(3-Mesit­yl-3-methyl­cyclo­but­yl)-2-(piperidin-1-yl)ethanone

  • Compound Description: This compound features a puckered cyclobutane ring with a mesityl and a 2-N-piperidino-1-oxoethyl group in cis positions. [] Its piperidine ring adopts a chair conformation. [] Intermolecular C—H⋯O and C—H⋯π interactions are observed in the crystal structure. []

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

  • Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor. [] It exhibits significant antiproliferative activity against FLT3-ITD positive AML cell lines. [] The compound also showed good bioavailability and tumor growth suppression in vivo. []

3-(5-{[4-(Aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile

  • Compound Description: Identified through virtual screening, this compound shows potential as a cancer Osaka thyroid kinase (COT) inhibitor. [] It exhibits favorable docking scores and pharmacokinetic characteristics. []

1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

  • Compound Description: AMG 579 is a potent, selective, and efficacious phosphodiesterase 10A (PDE10A) inhibitor. [] It demonstrates excellent in vivo target occupancy and efficacy in preclinical models. []
  • Compound Description: This compound acts as an inhibitor of tryptase mast cells. [, ] Different pharmaceutical salts, particularly the benzoate salt, have been investigated. [] A specific crystalline form characterized by specific XRPD peaks has also been identified. []
  • Compound Description: This compound is described as a potent tryptase inhibitor in patent literature. [] It shares a similar structure with the compound described in [] but is specifically identified as the hydrochloride salt.
  • Compound Description: This compound, described in patent literature, acts as a tryptase inhibitor. [] It demonstrates potential therapeutic applications for conditions treatable with tryptase inhibition. []

2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone

  • Compound Description: This compound, along with its derivatives, exhibited promising antileukemic activity against human leukemic cell lines (K562 and CEM) in vitro. []
  • Compound Description: These diastereomeric compounds, specifically identified as compounds 6 and 7 in the patent, are proposed as inhibitors of platelet activation and adhesion induced by collagen. []

2-[5-(2-chlorophenyl)tetrazol-1-yloxy]-1-piperidin-1-yl- ethanone

  • Compound Description: This compound, synthesized as part of a program focused on discovering new herbicides, exhibits potential herbicidal activity. [] Structural analysis of its crystal structure reveals insights into the planarity of the tetrazole and chlorophenyl groups. []
  • Compound Description: These compounds were synthesized and characterized for their antibacterial activity. []
  • Compound Description: These prodrugs incorporate a 2-aminomethyl-1H-indole fragment and exhibit potential as therapeutic agents. [] The patent focuses on various substitutions and modifications on the indole ring and the aminomethyl group, including different amino acid derivatives.

[4-(5-aminomethyl-2-fluoro-phenyl)-piperidin-1-yl]-(4-bromo-3-methyl-5-propoxy-thiophen-2-yl)-methanone hydrochlorure

  • Compound Description: This compound is described as a tryptase inhibitor with potential therapeutic applications in patent literature. []

[4-(5-aminomethyl-2-fluoro-phenyl)-piperidin-1-yl]-(4-bromo-3-methyl-5-propoxy-thiopen-2-yl)-methanone hydrochloride

  • Compound Description: This compound, structurally identical to compound 14, is described as a tryptase inhibitor in another patent. []

(3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204)

  • Compound Description: NLX-204 is a novel, highly selective serotonin 5-HT1A receptor-biased agonist. [] It exhibits favorable drug-like properties, robustly stimulates ERK1/2 phosphorylation in rat cortex, and shows potent antidepressant-like activity in the Porsolt test. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound was synthesized through an efficient eight-step process starting from oxoacetic acid monohydrate. [, ]

2-[2-[4-(benzo[b]furan-3-yi)piperidin-1-yl]ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-one hydrochloride

  • Compound Description: This compound, along with several analogous benzo[b]furans and benzo[b]thiophenes, displayed potent 5-HT2 antagonist activity in vitro. []

6-Fluoro-3-(piperidin-4-yl) benzo (d)isoxazole hydrochloride

  • Compound Description: This compound is a key intermediate in the synthesis of Iloperidone, an antipsychotic medication. [, ]
  • Compound Description: This compound serves as another critical intermediate in the synthesis of Iloperidone. [, ]

5-[(2-disubstitutedamino-6-methylpyrimidin-4-yl)-sulfanylmethyl]-3H-1,3,4-oxadiazole-2-thiones

  • Compound Description: These compounds and their derivatives demonstrated anti-inflammatory activity in vivo, comparable to acetylsalicylic acid. [] The research highlights the potential of the hydrazine moiety in these compounds for cyclooxygenase (COX) inhibition. []

2-(1-Adamantyl)-1-{4-[(2-chloro-9-isopropyl-9H-purin-6-yl)aminomethyl]phenyl}ethanone

  • Compound Description: This compound's crystal structure consists of two independent conformers, each showing slight variations in geometric parameters. [] The structure contains a nearly planar purine ring, a benzene ring, and an adamantane cage. []

N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines

  • Compound Description: These Schiff's bases, containing the characteristic –HC=N– group, were synthesized and investigated for their antimicrobial activity. []

N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamines

  • Compound Description: These compounds were synthesized by selectively reducing the imine group of the corresponding Schiff's bases (compound 23) and were also evaluated for their antimicrobial activity. []

trans,cis-[RuCl2(HCNN)(CO)2]

  • Compound Description: These ruthenium complexes, featuring bidentate HCNN ligands, were synthesized and investigated for their catalytic activity in carbonyl compound reduction. []

4-(Aminomethyl)-1-hydroxypyrazole (4-AHP)

  • Compound Description: 4-AHP, a bioisosteric analogue of muscimol, acts as a moderately potent agonist at human α(1)β(2)γ(2) GABA(A) receptors. []

(E,E)-1-(piperidin-1-yl)-dodeca-2,4-dien-1-one

  • Compound Description: This compound is identified as a potential female sex pheromone in several insect species. [] Electrophysiological studies have confirmed the response of Riptortus pedestris to this compound. []

(E)-1-(1-methoxy-9H-carbazol3-yl)-3-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one

  • Compound Description: This piperidine-containing chalcone demonstrated promising bactericidal and fungicidal activities against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. [] The compound incorporates a murrayanine moiety and a piperidine-containing acetophenone, contributing to its biological activity. []

4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-ɑ-methylbenzenemethanol (P88)

  • Compound Description: P88 is a related substance of Iloperidone, identified and synthesized to understand the impurity profile of the drug. []

4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid (P95)

  • Compound Description: P95 is another related substance of Iloperidone, synthesized to control the quality and assess the impurity profile of the drug. []

1,1'-[1,3-propanediylbis[oxy(3-methoxy-1,4-phenylene)]]bis-ethanone (A)

  • Compound Description: Compound A is another related substance of Iloperidone, synthesized and characterized as part of a study focusing on the impurities present during the drug's synthesis. []

(E)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime (B)

  • Compound Description: Compound B is a related substance of Iloperidone, identified and synthesized to assess its potential presence as an impurity during the drug's synthesis. []

1-[4-[3-[4-(6-ethoxy-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone (C)

  • Compound Description: Compound C is a related substance of Iloperidone, synthesized and characterized as part of a study investigating the impurities present during the drug's synthesis. []

1-[3-(4-acetyl-2-methoxyphenoxy)propyl]-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-N-oxide (D)

  • Compound Description: Compound D is a related substance of Iloperidone, synthesized and characterized to understand the impurity profile and ensure the quality control of the drug. []

9-methyl-N(6)-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-carbazole-1,6-diamine (compound 67)

  • Compound Description: This compound exhibited nanomolar potency against hepatitis C virus (HCV) in both in vitro infection and replicon models. []
  • Compound Description: This compound showed promising anti-HCV activity with micromolar potency and good selectivity. []

2-(1,2,3a,4,5,6-hexahydro-pirazino[3,2,1-jk]carbazol-3-yl)-acetamide

  • Compound Description: This compound demonstrated anti-HCV activity with micromolar potency and excellent selectivity in vitro. []

5-(4-piperidyl)-3-isoxazolol (4-PIOL)

  • Compound Description: 4-PIOL derivatives were synthesized and evaluated for their selectivity towards GABA A receptor α-subunits. [] Modifications in the 3-isoxazolol moiety and the piperidine substituent were explored. []

Raloxifene-N-Oxide

  • Compound Description: Identified as an impurity during Raloxifene hydrochloride synthesis, this compound was characterized using spectral data and co-injection in HPLC. []

EP Impurity A

  • Compound Description: Characterized as an impurity in Raloxifene hydrochloride synthesis, this compound was identified and characterized using LCMS and spectral analysis. []

EP Impurity B

  • Compound Description: Identified as an impurity during Raloxifene hydrochloride synthesis, this compound was characterized using spectral analysis and co-injection in HPLC. []

Raloxifene Dimer

  • Compound Description: This compound, characterized as an impurity during Raloxifene hydrochloride synthesis, was identified and characterized using LCMS and spectral analysis. []

HABT (6-Acetoxy-2-[4-hydroxyphenyl]-1-benzothiophene or 6-Hydroxy-2-[4-acetoxyphenyl]-1-benzothiophene)

  • Compound Description: Identified as a new impurity during Raloxifene hydrochloride synthesis, HABT was characterized using spectral data and co-injection in HPLC. []

PEBE (Methyl[4-[2-(piperidin-1-yl)ethoxy]]benzoate)

  • Compound Description: PEBE was identified and characterized as a new impurity during the synthesis of Raloxifene hydrochloride. [] Spectral data and co-injection in HPLC confirmed its structure and presence as an impurity. []

HHBA (1-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]ethanone)

  • Compound Description: This compound represents a newly identified impurity found during Raloxifene hydrochloride synthesis. [] Its structure was elucidated through spectral analysis and its presence as an impurity confirmed by co-injection in HPLC. []

7-MARLF (7-Acetyl-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-[2-(piperidin-1-yl)ethoxy]phenyl methanone)

  • Compound Description: 7-MARLF is a newly reported impurity found during Raloxifene hydrochloride synthesis, characterized using spectral analysis and confirmed by co-injection in HPLC. []

Properties

CAS Number

915922-81-5

Product Name

1-(1-acetylpiperidin-3-yl)methanamine

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]ethanone

Molecular Formula

C8H16N2O

Molecular Weight

156.23

InChI

InChI=1S/C8H16N2O/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6,9H2,1H3

InChI Key

UWOMLUIOZZSCPN-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCC(C1)CN

Canonical SMILES

CC(=O)N1CCCC(C1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.